(Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide
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Overview
Description
(Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a brominated methoxyphenyl group and a benzotriazolyl-substituted ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 5-bromo-2-methoxyphenol.
Formation of Benzotriazole Derivative: The 5-bromo-2-methoxyphenol is then reacted with 2-(4-ethoxyphenyl)benzotriazole under appropriate conditions to form the benzotriazolyl-substituted intermediate.
Amidation: The final step involves the reaction of the intermediate with prop-2-enamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The brominated phenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]prop-2-enamide
- (Z)-3-(5-chloro-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide
- (Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enoic acid
Uniqueness
The uniqueness of (Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both brominated and benzotriazolyl-substituted phenyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
(Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O3/c1-3-32-20-9-7-19(8-10-20)29-27-21-11-6-18(15-22(21)28-29)26-24(30)13-4-16-14-17(25)5-12-23(16)31-2/h4-15H,3H2,1-2H3,(H,26,30)/b13-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQHSNROZMHCGH-PQMHYQBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=C(C=CC(=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C\C4=C(C=CC(=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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